1-[(1-Methylethyl)amino]cyclopentanemethanol
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Overview
Description
1-[(1-Methylethyl)amino]cyclopentanemethanol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.253 g/mol . It is a colorless to pale yellow liquid that is soluble in water and various organic solvents . This compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a cyclopentane ring.
Preparation Methods
The synthesis of 1-[(1-Methylethyl)amino]cyclopentanemethanol typically involves the reaction of cyclopentanone with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1-Methylethyl)amino]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methylethyl)amino]cyclopentanemethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1-Methylethyl)amino]cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-[(1-Methylethyl)amino]cyclopentanemethanol can be compared with other similar compounds, such as:
1-Amino-1-cyclopentanemethanol: This compound has a similar structure but lacks the isopropyl group, which can affect its reactivity and biological activity.
Cyclopentanemethanol: This compound lacks the amino group, making it less versatile in terms of chemical reactions and applications.
The presence of both the amino and hydroxyl groups in this compound makes it unique and valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(propan-2-ylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-9(7-11)5-3-4-6-9/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
HXHXFHWNFCSZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCC1)CO |
Origin of Product |
United States |
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